![molecular formula C9H8ClNO3 B2643152 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid CAS No. 1521702-51-1](/img/structure/B2643152.png)
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1509078-81-2 . It has a molecular weight of 213.62 . The IUPAC name for this compound is 2-chloro-7,8-dihydro-5H-pyrano [4,3-b]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO3/c10-8-6 (9 (12)13)3-5-4-14-2-1-7 (5)11-8/h3H,1-2,4H2, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Supramolecular Synthons in Crystal Engineering
Research on pyrazinecarboxylic acids, closely related to the compound , has analyzed the occurrence of supramolecular synthons formed by carboxylic acid-pyridine interactions. These synthons, particularly notable for their hydrogen bonding patterns, influence self-assembly in crystal structures, offering insights for crystal engineering strategies. The study highlights the relevance of these interactions in designing compounds with desired crystalline properties, suggesting potential applications in materials science and nanotechnology (Peddy Vishweshwar et al., 2002).
Functionalization and Molecular Structure Analysis
Another study focused on the synthesis, crystal structure, and computational study of pyrazole derivatives, including chloro-pyridinyl analogs. Through X-ray diffraction and density-functional-theory (DFT) calculations, the research provides detailed insights into the molecular structure and stability of these compounds. Such analyses are fundamental in pharmaceutical chemistry and materials science, where understanding compound stability and reactivity can guide the synthesis of novel therapeutic agents or materials (Li-qun Shen et al., 2012).
Reaction Mechanisms and Product Synthesis
Further research has delved into the reaction mechanisms and synthesis of products from 1H-pyrazole-3-carboxylic acid derivatives. The study elucidates the conversion processes and theoretical underpinnings of reactions involving acid chloride and 2,3-diaminopyridine, providing a basis for synthesizing compounds with specific functionalities. Such work aids in the development of chemical synthesis pathways for creating molecules with applications in drug development and chemical manufacturing (İ. Yıldırım et al., 2005).
Coordination Polymers and Metal-Organic Frameworks
Investigations into coordination polymers and metal-organic frameworks (MOFs) based on pyrazinecarboxylic acids and their derivatives reveal the formation of complex structures with potential applications in catalysis, gas storage, and separation technologies. The research demonstrates how ligand design and metal ion selection can lead to the formation of novel MOF structures with unique properties, highlighting the importance of such compounds in advancing materials science (S. Ghosh & P. K. Bharadwaj, 2004).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-1-2-14-4-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIBYOCPHMCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(C=C21)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

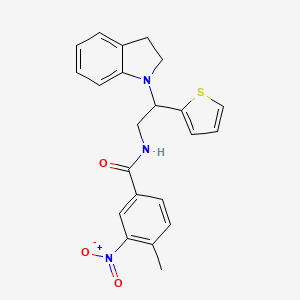

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)



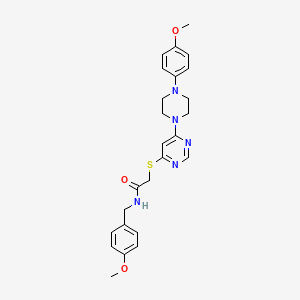

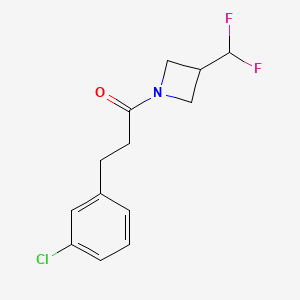
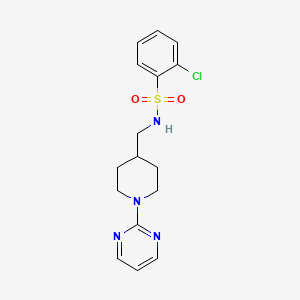
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2643086.png)
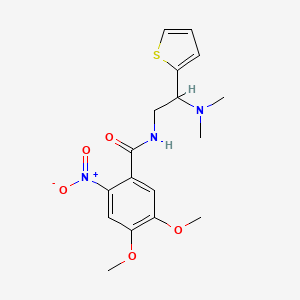
![(4-Chloro-2-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2643088.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)